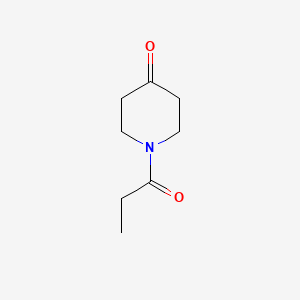
2-(naphthalen-1-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-1-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide, commonly known as NPEA, is a synthetic compound that has been the subject of extensive scientific research in recent years. NPEA is a member of the class of compounds known as acetylated naphthalenes, which have been shown to possess a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of NPEA is not fully understood. However, studies have shown that NPEA inhibits the activity of certain enzymes involved in inflammation and tumor growth. In addition, NPEA has been shown to increase the production of certain proteins that protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
NPEA has been shown to have a wide range of biochemical and physiological effects. Studies have shown that NPEA can reduce inflammation, inhibit tumor growth, and protect against oxidative stress. In addition, NPEA has been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPEA in lab experiments is its ability to selectively target certain enzymes involved in inflammation and tumor growth. This makes it a potentially useful tool for studying these processes in vitro and in vivo. However, one limitation of using NPEA in lab experiments is its complex synthesis method, which may limit its availability and use in certain research settings.
Zukünftige Richtungen
There are many potential future directions for the study of NPEA. One area of research is the development of NPEA-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the study of NPEA's anti-viral properties, which may have implications for the development of new antiviral drugs. In addition, further research is needed to fully understand the mechanism of action of NPEA and its potential therapeutic applications.
Synthesemethoden
The synthesis of NPEA involves the reaction of 2-naphthylamine with ethyl 2-(2-oxopyrimidin-1(2H)-yl)acetate in the presence of a catalyst. The resulting compound is then purified through a series of chemical reactions to yield pure NPEA. The synthesis of NPEA is a complex and time-consuming process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
NPEA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that NPEA has anti-inflammatory, anti-tumor, and anti-viral properties. In addition, NPEA has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17(19-10-12-21-11-4-9-20-18(21)23)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-9,11H,10,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATJJKHIAYFUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2622818.png)



![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2622826.png)



![4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2622833.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2622836.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)

![2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2622841.png)